molecular formula C5H4BrClN2O B2675217 1-(4-Bromopyrazol-1-yl)-2-chloroethanone CAS No. 514217-70-0

1-(4-Bromopyrazol-1-yl)-2-chloroethanone

Cat. No.: B2675217
CAS No.: 514217-70-0
M. Wt: 223.45
InChI Key: XJOFZWMQFCNCHY-UHFFFAOYSA-N
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Description

1-(4-Bromopyrazol-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a chloroethanone group attached to the nitrogen atom at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopyrazol-1-yl)-2-chloroethanone typically involves the reaction of 4-bromopyrazole with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromopyrazole+2-Chloroacetyl chlorideThis compound\text{4-Bromopyrazole} + \text{2-Chloroacetyl chloride} \rightarrow \text{this compound} 4-Bromopyrazole+2-Chloroacetyl chloride→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyrazol-1-yl)-2-chloroethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the ethanone moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the chloro group.

    Oxidation: Products include oxides or other oxidized derivatives of the original compound.

    Reduction: Products include alcohols or other reduced forms of the original compound.

Scientific Research Applications

1-(4-Bromopyrazol-1-yl)-2-chloroethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: Lacks the chloroethanone group but shares the bromopyrazole core structure.

    2-Chloroacetyl chloride: Contains the chloroethanone moiety but lacks the pyrazole ring.

    1-(4-Chloropyrazol-1-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position of the pyrazole ring.

Uniqueness

1-(4-Bromopyrazol-1-yl)-2-chloroethanone is unique due to the combination of the bromopyrazole and chloroethanone moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromopyrazol-1-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c6-4-2-8-9(3-4)5(10)1-7/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFZWMQFCNCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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